molecular formula C7H18O2Si B102206 n-Butylmethyldimethoxysilane CAS No. 18294-08-1

n-Butylmethyldimethoxysilane

Cat. No.: B102206
CAS No.: 18294-08-1
M. Wt: 162.3 g/mol
InChI Key: OOSZILWKTQCRSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: n-Butylmethyldimethoxysilane can be synthesized through the reaction of n-butylmagnesium bromide with methyltrimethoxysilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

n-Butylmagnesium bromide+MethyltrimethoxysilaneThis compound+By-products\text{n-Butylmagnesium bromide} + \text{Methyltrimethoxysilane} \rightarrow \text{this compound} + \text{By-products} n-Butylmagnesium bromide+Methyltrimethoxysilane→this compound+By-products

Industrial Production Methods: In industrial settings, this compound is often produced using Ziegler-Natta catalyst systems . These systems utilize the compound as an external electron donor to control the polymerization of olefins, such as polypropylene . The catalyst system ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: n-Butylmethyldimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.

    Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts to promote siloxane bond formation.

    Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and pressure.

Major Products Formed:

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

n-Butylmethyldimethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which n-Butylmethyldimethoxysilane exerts its effects involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds. These bonds enhance the material’s mechanical properties and chemical stability .

Comparison with Similar Compounds

  • Butyldimethoxymethylsilane
  • Allyldimethoxysilane
  • Diisopropylethoxysilane

Comparison: n-Butylmethyldimethoxysilane is unique due to its specific combination of butyl and methoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent compared to other similar compounds .

Properties

IUPAC Name

butyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O2Si/c1-5-6-7-10(4,8-2)9-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSZILWKTQCRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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